3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrrole and pyrimidine rings. It has garnered significant interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis, can yield pyrrolopyrimidine derivatives . Another method involves the cyclization of intermediates such as 1,3-dialkyl-5-formyluracil with acetoacetamide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as oxone in DMF.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Various nucleophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise as an antiviral agent due to its ability to activate TLR7.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. For instance, as a TLR7 agonist, it binds to the TLR7 receptor, leading to the activation of downstream signaling pathways that result in an antiviral immune response . Molecular docking studies have shown that this compound can successfully position itself in the pocket of the TLR7 guanosine loading site .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another member of the pyrrolopyrimidine family, known for its anticancer activity.
Pyrazolo[3,4-d]pyrimidine: A related compound with potential as a CDK2 inhibitor.
Quinazoline derivatives: These compounds also target TLR7 and have shown antiviral activity.
Uniqueness
3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific structural features and its ability to act as a TLR7 agonist. This sets it apart from other pyrrolopyrimidine derivatives that may have different biological targets and activities.
Biological Activity
3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, also known as a pyrrolopyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, particularly in oncology and immunology.
- Molecular Formula : C8H9N3O2
- Molecular Weight : 179.17596 g/mol
- CAS Number : 67855-91-8
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that this compound acts as an inhibitor of key enzymes involved in cellular pathways:
- PI3Kδ Inhibition : This compound has been evaluated for its ability to inhibit phosphoinositide 3-kinases (PI3K), which are crucial in regulating cell survival and proliferation. Inhibiting PI3Kδ can lead to reduced survival of cancer cells and modulation of immune responses .
Anticancer Properties
Several studies have highlighted the anticancer potential of 3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine derivatives:
-
Cytotoxicity :
- The compound demonstrated cytotoxic effects on various cancer cell lines with IC50 values ranging from 43.15 µM to 68.17 µM , indicating significant potency against HepG2 (liver cancer) cells .
- Comparative studies show that modifications in the chemical structure can enhance or reduce cytotoxicity depending on the substituents present .
- Cell Cycle Modulation :
Immunomodulatory Effects
Research indicates that 3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine derivatives may also possess immunomodulatory properties:
- TLR8 Agonism : The compound has been explored for its ability to activate Toll-like receptor 8 (TLR8), which plays a pivotal role in the immune response. This activation could provide therapeutic avenues for conditions like chronic hepatitis B .
Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Cytotoxicity | IC50: 43.15 - 68.17 µM | |
Cell Cycle Arrest | Increased G0-G1 phase | |
PI3Kδ Inhibition | Reduced cancer cell survival | |
TLR8 Agonism | Enhanced immune response |
Detailed Research Findings
In a recent study focusing on structure-activity relationships (SAR), modifications to the pyrrolopyrimidine scaffold were systematically evaluated for their biological activities. Notably:
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
3,7-dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N3O2/c1-4-3-9-6-5(4)10-8(13)11(2)7(6)12/h3,9H,1-2H3,(H,10,13) |
InChI Key |
SSDFHMJWRWYCCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1NC(=O)N(C2=O)C |
Origin of Product |
United States |
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